molecular formula C13H10N2O2S B2832923 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 17537-76-7

5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2832923
CAS No.: 17537-76-7
M. Wt: 258.3
InChI Key: VCWRNMKIIYUFIP-UHFFFAOYSA-N
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Description

Historical Development of Thienopyrimidine Research

Thienopyrimidines first gained attention in the mid-20th century as analogs of purine bases, with early studies focusing on their potential as antimetabolites. The fusion of thiophene and pyrimidine rings created a scaffold mimicking adenine and guanine, enabling interactions with biological targets such as enzymes and receptors. By the 1990s, researchers recognized the structural versatility of thienopyrimidines, leading to systematic explorations of substituent effects on bioactivity. A pivotal advancement occurred in 2021 with the discovery that specific thienopyrimidine derivatives inhibit Helicobacter pylori’s respiratory complex I, validating their potential as antibacterial agents.

The development of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one emerged from efforts to optimize pharmacokinetic properties through aryl substitutions. The 4-methoxyphenyl group at position 5 was found to enhance metabolic stability while maintaining target affinity, as demonstrated in comparative studies of thieno[2,3-d]pyrimidine analogs.

Classification within Heterocyclic Chemistry Framework

Thienopyrimidines belong to the fused bicyclic heterocycles, characterized by a thiophene ring fused to a pyrimidine ring. The three primary isomers are distinguished by fusion positions:

Isomer Type Fusion Positions Biological Relevance
Thieno[2,3-d]pyrimidine C2-C3 of thiophene Antibacterial, kinase inhibition
Thieno[3,2-d]pyrimidine C3-C4 of thiophene Antiviral, anticancer
Thieno[3,4-d]pyrimidine C3-C4 with bridgehead N Limited applications

This compound falls into the first category, featuring a pyrimidin-4-one core fused at the thiophene’s 2,3-positions. This configuration enables planar molecular geometry, facilitating interactions with flat binding pockets in enzymes like bacterial NADH dehydrogenases.

Significance in Medicinal Chemistry Research

Thienopyrimidines exhibit broad pharmacological profiles, as summarized below:

Therapeutic Area Mechanism of Action Example Derivatives
Antibacterial Respiratory complex I inhibition Compound 26 (IC~50~ = 0.0068 μM)
Anticancer Kinase inhibition (e.g., EGFR, VEGFR) Gefitinib analogs
Antiviral Viral polymerase inhibition HCV NS5B inhibitors
Antifungal Ergosterol biosynthesis disruption Triazine-fused derivatives

The methoxyphenyl substitution in this compound contributes to enhanced lipophilicity (logP = 2.8), improving membrane permeability compared to unsubstituted analogs (logP = 1.2). This modification aligns with structure-activity relationship (SAR) studies showing that aryl groups at position 5 increase target engagement through π-π stacking interactions.

Position of this compound in Current Literature

Recent studies highlight this compound’s role as a synthetic intermediate and pharmacological precursor:

  • Structural Characterization : X-ray crystallography confirms a planar conformation with dihedral angles of 2.3° between the thienopyrimidine core and methoxyphenyl group, promoting DNA intercalation in bacterial topoisomerase assays.
  • Synthetic Utility : The compound serves as a key intermediate for generating triazine- and pyrimidine-fused derivatives via nucleophilic substitution at the C4 carbonyl group. For example, reaction with benzenesulfonamide yields analogs with 12-fold increased antifungal activity.
  • Computational Modeling : Molecular docking studies using NuoD homology models (PDB: 5XTD) demonstrate hydrogen bonding between the 4-methoxy oxygen and T400/A402 residues in H. pylori’s respiratory complex I, explaining its submicromolar inhibitory activity.

The table below compares key physicochemical properties with related derivatives:

Property 5-(4-Methoxyphenyl) Derivative 5-Phenyl Analog 6-Methoxy Derivative
Molecular Weight (g/mol) 258.30 244.29 274.32
Water Solubility (mg/mL) 0.18 0.35 0.09
IC~50~ (H. pylori) 0.14 μM 0.68 μM Not tested

Properties

IUPAC Name

5-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWRNMKIIYUFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17537-76-7
Record name 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thienopyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is in the field of cancer research. Several studies have investigated its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • A study reported that derivatives of thieno[2,3-d]pyrimidin-4-one exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The derivatives showed IC50 values comparable to or lower than established chemotherapeutics like doxorubicin.
  • In vitro assays demonstrated that certain derivatives had an enhanced safety profile, indicating lower toxicity towards normal human cell lines compared to their effects on cancer cells . This selectivity is crucial for developing safer anticancer therapies.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets:

  • Targets : Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).

These studies help elucidate the mechanism of action and guide further modifications to improve efficacy and selectivity against cancer cells .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is vital for optimizing the biological activity of thieno[2,3-d]pyrimidin derivatives:

  • The presence of specific substituents on the phenyl ring significantly influences the anticancer activity and selectivity of these compounds . For instance, variations in the methoxy group can enhance or diminish cytotoxic effects.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups:

Reaction TypeDescription
CyclizationFormation of the thieno[2,3-d]pyrimidine core from suitable precursors.
SubstitutionIntroduction of different aryl groups to modify biological activity.

This synthetic versatility enables researchers to create a library of compounds for screening against various biological targets .

Pharmacokinetic and ADME Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for evaluating the pharmacokinetic properties of this compound:

  • These studies assess how well the compound can be absorbed in vivo and predict its metabolic stability and potential toxicity profiles . Such insights are critical for advancing compounds from bench to bedside.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives vary in substituents at the 5-position and modifications to the core structure. Below is a detailed comparison based on substituent effects, biological activities, and physicochemical properties.

Physicochemical Properties

  • Solubility : Methoxy and morpholinyl groups enhance water solubility compared to hydrophobic alkyl or halogenated analogs (e.g., 3,6-diethyl in ).
  • Metabolic Stability : Compounds with heterocyclic substitutions (e.g., morpholinyl in ) show increased metabolic resistance due to reduced CYP450 interactions, whereas the target compound may require structural optimization for in vivo efficacy .

Structural Modifications

  • Core Modifications : Cyclopenta or tetrahydrofuran-fused analogs () exhibit rigid, three-dimensional structures, which may improve target selectivity but complicate synthesis. The target compound’s simpler structure allows easier derivatization .
  • Heteroatom Incorporation: Sulfur atoms in the thieno ring contribute to aromatic stability and metal-binding capacity, a feature shared across all analogs .

Biological Activity

5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core with a methoxyphenyl substituent. Its molecular formula is C13H10N2O2SC_{13}H_{10}N_{2}O_{2}S and it can be represented by the following structural formula:

SMILES COC1 CC C C C1 C2 CSC3 C2C O NC N3\text{SMILES COC1 CC C C C1 C2 CSC3 C2C O NC N3}

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed considerable antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds was determined, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

Microbial Strain MIC (µg/mL)
E. coli16
S. aureus8
M. tuberculosis32

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as microtubule depolymerization. For instance, one study reported an IC50 value of 9.0 nM in the MDA-MB-435 breast cancer cell line . The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.

Cell Line IC50 (nM)
MDA-MB-4359.0
HeLa15.0

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and MAPK in macrophages. In vivo studies have shown that these compounds can reduce paw edema in rat models . The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines like TNF-α and IL-6.

Case Studies

  • Antimicrobial Efficacy : In a controlled study assessing various thienopyrimidine derivatives, this compound was found to be one of the most potent compounds against M. tuberculosis, highlighting its potential as an antitubercular agent.
  • Cancer Cell Proliferation : A comparative analysis of several derivatives indicated that modifications at the methoxy group significantly enhanced anticancer activity. The compound's ability to disrupt microtubule dynamics was a key factor in its efficacy .

Q & A

Q. What are the standard synthetic routes for 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of a thiophene precursor with formic acid under reflux. For example, a related compound, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, was synthesized by refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours, yielding 85% product after recrystallization . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

  • Temperature control : Reflux conditions (100–120°C) ensure complete cyclization.

  • Catalyst use : Acidic or basic catalysts (e.g., HCl, KOtBu) may accelerate ring closure.
    For derivatives with sensitive substituents (e.g., methoxy groups), inert atmospheres (N₂/Ar) prevent oxidation .

    • Example Reaction Conditions :
PrecursorReagent/ConditionsYieldReference
2-Amino-thiophene derivativeFormic acid, reflux, 18h85%
Multi-step synthesisDMF, inert atmosphere70–90%

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of thieno[2,3-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Key techniques include:
  • 1H NMR : Confirms substituent positions and hydrogen environments. For example, the methoxyphenyl group in the target compound shows a singlet at δ ~3.77 ppm for the OCH₃ protons .
  • LC-MS : Verifies molecular weight (e.g., [M+H]+ at m/z 258.3 for the target compound) and detects impurities .
  • Melting Point (m.p.) : Serves as a purity indicator. Derivatives like N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide have m.p. 160–161°C .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when modifying substituents on the thieno[2,3-d]pyrimidin-4-one core?

  • Methodological Answer : Contradictions often arise from substituent electronic/steric effects. For example:
  • Fluorophenyl vs. Methoxyphenyl : Fluorine (electron-withdrawing) may enhance metabolic stability but reduce solubility, whereas methoxy (electron-donating) improves solubility but may lower target affinity .
  • Strategies :

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen, alkyl, aryl) and measure activity trends.

Computational Modeling : Use docking studies to predict binding interactions (e.g., methoxyphenyl’s role in π-π stacking) .

Physicochemical Profiling : Compare logP, solubility, and permeability to explain discrepancies .

Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound without compromising its core pharmacological activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxyphenyl moiety to enhance solubility while maintaining activity .

  • Salt Formation : Use HCl or sodium salts to improve aqueous solubility.

  • Co-solvent Systems : Employ DMSO-water mixtures (≤10% DMSO) for in vitro assays to prevent precipitation .

  • Nanoparticle Encapsulation : Use liposomes or polymeric nanoparticles to enhance delivery without structural modification .

    • Case Study :
      A derivative with a morpholinyl group (C16H15N3O2S) showed improved solubility due to the morpholine’s hydrophilic nature, demonstrating the impact of substituent choice .

Q. How can researchers address analytical discrepancies in spectral data for thieno[2,3-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or impurities. For example:
  • Tautomer Identification : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between 3H and 4H tautomers .
  • Purity Verification : Combine HPLC with diode-array detection (DAD) to detect trace impurities (e.g., unreacted precursors) .
  • X-ray Crystallography : Resolve ambiguous structures by determining crystal packing (e.g., confirming the methoxyphenyl orientation) .

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